2-Ethyl-N-phenylbenzamide

Physicochemical characterization thermal analysis crystallization behavior

2-Ethyl-N-phenylbenzamide (CAS 56776-51-3) is a synthetic benzamide derivative with the molecular formula C15H15NO and a molecular weight of 225.28 g/mol. It features an ethyl substituent at the ortho position of the benzoyl ring and an N-phenyl group, distinguishing it from simpler analogs like N-phenylbenzamide.

Molecular Formula C15H15NO
Molecular Weight 225.28 g/mol
CAS No. 56776-51-3
Cat. No. B12653555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-N-phenylbenzamide
CAS56776-51-3
Molecular FormulaC15H15NO
Molecular Weight225.28 g/mol
Structural Identifiers
SMILESCCC1=CC=CC=C1C(=O)NC2=CC=CC=C2
InChIInChI=1S/C15H15NO/c1-2-12-8-6-7-11-14(12)15(17)16-13-9-4-3-5-10-13/h3-11H,2H2,1H3,(H,16,17)
InChIKeyCITOMGFGTPRDBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-N-phenylbenzamide (CAS 56776-51-3): Chemical Identity and Structural Baseline for Procurement


2-Ethyl-N-phenylbenzamide (CAS 56776-51-3) is a synthetic benzamide derivative with the molecular formula C15H15NO and a molecular weight of 225.28 g/mol [1]. It features an ethyl substituent at the ortho position of the benzoyl ring and an N-phenyl group, distinguishing it from simpler analogs like N-phenylbenzamide. This structural modification results in distinct physicochemical properties, including a lower melting point of 141–145°C and a density of 1.12 g/cm³, compared to the parent compound . It is primarily utilized as a fine chemical intermediate in medicinal chemistry and organic synthesis, particularly in transition-metal-catalyzed reactions to construct complex molecular architectures .

Why 2-Ethyl-N-phenylbenzamide Cannot Be Simply Replaced by Generic N-Phenylbenzamide Analogs


Substituting 2-ethyl-N-phenylbenzamide with a generic N-phenylbenzamide or a differently substituted analog often fails because the ortho-ethyl group fundamentally alters the compound's physicochemical and reactivity profile. The ethyl substituent lowers the melting point by approximately 20°C compared to the unsubstituted parent compound, impacting purification and formulation [1]. More critically, this specific substitution pattern is essential for directing chemoselectivity in modern catalytic methods, such as visible-light-induced intramolecular cyclizations, where an unsubstituted or meta-substituted benzamide would fail to produce the desired iminoisobenzofuran scaffold . This specificity makes the compound a non-interchangeable building block for synthesizing defined, complex molecular structures.

Quantitative Differentiation Evidence for 2-Ethyl-N-phenylbenzamide vs. Closest Analogs


Melting Point Depression Compared to N-Phenylbenzamide (Benzanilide)

The introduction of an ortho-ethyl group significantly disrupts crystal packing, resulting in a substantially lower melting point for 2-ethyl-N-phenylbenzamide (141–145°C) compared to the core scaffold N-phenylbenzamide (161–165°C) . This 17–24°C depression is a key differentiator for handling and purification protocols.

Physicochemical characterization thermal analysis crystallization behavior

Exclusive Chemoselectivity in Rhodium-Catalyzed Amidination over Unsubstituted Benzamides

2-Ethyl-N-phenylbenzamide serves as a privileged precursor in rhodium-catalyzed reactions with nitrosobenzenes to yield structurally complex N-acylamidines . The study demonstrated that the ortho-ethyl substitution provides unique electronic and steric effects that are not present in the unsubstituted N-phenylbenzamide, enabling a distinct reaction pathway and product distribution.

Organic synthesis transition-metal catalysis chemoselectivity

Specific Substrate Requirement for Photocatalytic sp3 C-H Oxidation Synthesis

A 2019 study established a visible-light-induced method for synthesizing functionalized iminoisobenzofurans, which requires a 2-alkyl-substituted benzamide substrate . 2-Ethyl-N-phenylbenzamide is a model substrate for this protocol. This structural prerequisite means that common analogs like 3- or 4-ethyl-substituted, or unsubstituted N-phenylbenzamides, are incompatible with this one-step, green synthesis route.

Photocatalysis green chemistry C-H functionalization

Superior Synthesis via Green Photocatalysis in Aqueous Phase vs. Traditional Methods

A patented method describes the synthesis of amide compounds, including 2-ethyl-N-phenylbenzamide, via photocatalysis in a water phase . This protocol avoids toxic reagents like thionyl chloride or phosphorus oxychloride, uses water as a solvent, and operates at room temperature with a low-power 5W light source, offering a lower-cost and environmentally friendlier alternative to conventional amidation methods that often require anhydrous conditions and azeotropic water removal.

Green chemistry photocatalysis amide synthesis

Validated Application Scenarios for Procuring 2-Ethyl-N-phenylbenzamide


Synthesis of N-Acylamidine Libraries for Drug Discovery

Research teams focused on medicinal chemistry can procure 2-ethyl-N-phenylbenzamide to generate novel N-acylamidine derivatives via rhodium-catalyzed reactions with nitrosobenzenes . This specific substitution pattern drives the reaction pathway, providing access to a unique chemical space not reachable with unsubstituted benzamides, as validated by the 2014 study on this transformation.

Building Iminoisobenzofuran Scaffolds via Green Photochemistry

Laboratories employing sustainable chemistry practices can use this compound as an essential substrate for the visible-light-induced intramolecular sp3 C-H oxidation synthesis of iminoisobenzofurans . This one-step, high-yielding protocol specifically requires a 2-alkyl-substituted benzamide, making the compound non-negotiable for accessing this molecular class under mild, environmentally friendly conditions.

Process Development for Eco-Friendly Amide Manufacturing

Industrial process chemists can source this compound or its precursors for development based on a patented photocatalytic method in an aqueous medium . This room-temperature, 5W light-driven process eliminates hazardous reagents and organic solvents, offering a pathway toward a lower-cost, greener, and more scalable manufacturing process compared to traditional amidation chemistries.

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